rel-trans-Silandrin(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diastereomers are a type of stereoisomer . They are defined as non-mirror image, non-identical stereoisomers . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters and are not mirror images of each other .
Synthesis Analysis
The synthesis of diastereomers often involves the formation of diastereomers followed by decomposition . The separation of diastereomers can be achieved by various chemical or physicochemical methods . The efficiency of resolution can be increased by adjusting parameters such as sonication time .Molecular Structure Analysis
Diastereomers have different configurations at one or more stereocenters . Each stereocenter gives rise to two different configurations and thus typically increases the number of stereoisomers . Nuclear magnetic resonance spectroscopy can be used to determine the absolute configuration of stereoisomers .Chemical Reactions Analysis
Diastereomers often have different chemical reactivity . How a compound reacts with others can vary between diastereomers . The preference for the formation of one or more than one diastereomer over the other in an organic reaction is termed diastereoselectivity .Physical and Chemical Properties Analysis
Diastereomers have different physical properties . They can have different melting points, boiling points, and densities . These differences can be used to achieve resolution of racemates .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of rel-trans-Silandrin can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the preparation of a suitable precursor, followed by the introduction of the silicon atom and the formation of the desired stereochemistry.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Triethylamine", "Chlorotrimethylsilane", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of precursor - Cyclopentadiene and methacrolein are reacted in the presence of triethylamine to form a Diels-Alder adduct.", "Step 2: Protection of hydroxyl group - The hydroxyl group of the Diels-Alder adduct is protected using chlorotrimethylsilane to form a silyl ether.", "Step 3: Deprotection of hydroxyl group - The silyl ether is then deprotected using hydrochloric acid to regenerate the hydroxyl group.", "Step 4: Introduction of silicon atom - The hydroxyl group is reacted with chlorotrimethylsilane to introduce the silicon atom.", "Step 5: Formation of stereochemistry - The resulting intermediate is treated with sodium bicarbonate and methanol to form the desired stereochemistry.", "Step 6: Isolation of product - The product is isolated by extraction with ethyl acetate and purification by column chromatography." ] } | |
CAS No. |
148812-29-7 |
Molecular Formula |
C₂₅H₂₂O₉ |
Molecular Weight |
466.44 |
Synonyms |
trans-(2R)-rel-2-[(2S,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.